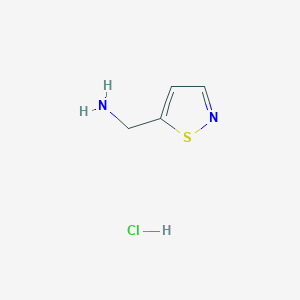

Isothiazol-5-ylmethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-thiazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUIAINVCHTMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-14-1 | |

| Record name | (1,2-thiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isothiazol 5 Ylmethanamine Hydrochloride

Historical Synthetic Routes and Their Evolution

The development of synthetic routes to isothiazoles has been a subject of considerable interest since the first successful synthesis of the parent isothiazole (B42339) ring in 1956. scispace.commedwinpublishers.com Early methods were often lengthy and lacked the efficiency and substrate scope of modern techniques.

The inaugural synthesis of isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. scispace.commedwinpublishers.com While historically significant, this method is not practical for the synthesis of specifically substituted derivatives like Isothiazol-5-ylmethanamine (B2657590) hydrochloride.

Other early approaches to the isothiazole ring system included:

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile sulfides with alkynes was an early and important method for constructing the isothiazole ring. scispace.com

Condensation Reactions: The reaction of β-aminocrotonates with thionyl chloride or sulfur monochloride provided a route to certain isothiazole derivatives.

From Isoxazoles: The conversion of isoxazoles to isothiazoles using reagents like phosphorus pentasulfide was another established, albeit often low-yielding, method. scispace.com

These early methods, while foundational, often suffered from harsh reaction conditions, limited availability of starting materials, and a lack of regiocontrol, making the synthesis of specifically functionalized isothiazoles challenging.

Over time, significant refinements were made to the early synthetic routes. These improvements focused on increasing yields, improving regioselectivity, and expanding the range of accessible isothiazole derivatives. Key advancements included:

The development of new reagents and catalysts for cycloaddition and condensation reactions.

Improved methods for the generation of key intermediates, such as nitrile sulfides.

The use of more readily available starting materials.

A significant step forward was the development of methods for the direct introduction of functional groups onto a pre-formed isothiazole ring. For instance, the direct metalation of isothiazole at the C5 position using butyllithium, followed by quenching with an electrophile, provided a more direct route to 5-substituted isothiazoles. researchgate.net This strategy is particularly relevant to the synthesis of Isothiazol-5-ylmethanamine hydrochloride as it allows for the introduction of a precursor to the methanamine group at the desired position.

Modern Synthetic Strategies

Modern synthetic chemistry offers a diverse toolkit for the preparation of highly functionalized heterocyclic compounds like Isothiazol-5-ylmethanamine hydrochloride. These strategies can be broadly categorized into convergent and divergent approaches, with an increasing emphasis on the principles of green chemistry.

A plausible modern synthetic route to Isothiazol-5-ylmethanamine hydrochloride would likely involve the initial synthesis of a suitable 5-substituted isothiazole precursor, such as isothiazole-5-carbaldehyde (B1581984) or isothiazole-5-carbonitrile, followed by functional group transformation to the desired aminomethyl group and subsequent salt formation.

In a convergent synthesis, the target molecule is assembled from several fragments that are prepared separately and then joined together in the later stages of the synthesis. For Isothiazol-5-ylmethanamine hydrochloride, a convergent approach could involve the synthesis of a more complex fragment already containing the aminomethyl precursor, which is then used in a ring-forming reaction to construct the isothiazole core.

However, a more common and arguably more efficient strategy for this particular target would be a linear synthesis that falls under a more divergent approach after the initial formation of the isothiazole ring.

A divergent synthesis begins with a common intermediate that can be converted into a variety of different target molecules. In the context of Isothiazol-5-ylmethanamine hydrochloride, the isothiazole ring itself can be considered the common intermediate. From this core, a variety of 5-substituted derivatives can be prepared.

A key modern method for accessing the necessary precursor, isothiazole-5-carbaldehyde, involves the direct C-H functionalization of the isothiazole ring. This can be achieved through lithiation of the C5 position followed by reaction with a suitable formylating agent like N,N-dimethylformamide (DMF). researchgate.net

Table 1: Plausible Divergent Synthetic Route to Isothiazol-5-ylmethanamine hydrochloride

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Lithiation and Formylation | 1. n-Butyllithium, THF, -78 °C2. N,N-Dimethylformamide (DMF) | Isothiazole-5-carbaldehyde |

| 2 | Reductive Amination | NH₃, H₂, Raney Nickel or NaBH₃CN, NH₄OAc | (Isothiazol-5-yl)methanamine |

| 3 | Salt Formation | HCl in a suitable solvent (e.g., ether, isopropanol) | Isothiazol-5-ylmethanamine hydrochloride |

Alternatively, isothiazole-5-carbonitrile can serve as a precursor. The nitrile group can be introduced through various methods, including the Sandmeyer reaction of a 5-aminoisothiazole or by nucleophilic substitution on a 5-haloisothiazole. The nitrile is then reduced to the primary amine.

Table 2: Alternative Divergent Route via Isothiazole-5-carbonitrile

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitrile Formation (example) | From 5-bromoisothiazole (B42996) with CuCN | Isothiazole-5-carbonitrile |

| 2 | Nitrile Reduction | LiAlH₄, THF or H₂, Pd/C | (Isothiazol-5-yl)methanamine |

| 3 | Salt Formation | HCl in a suitable solvent | Isothiazol-5-ylmethanamine hydrochloride |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. In the context of synthesizing Isothiazol-5-ylmethanamine hydrochloride, several green chemistry principles can be incorporated:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Modern catalytic methods often exhibit higher atom economy than classical stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, or conducting reactions under solvent-free conditions.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This includes the use of transition metal catalysts for cross-coupling reactions to form C-C bonds on the isothiazole ring or for hydrogenation reactions.

Use of Renewable Feedstocks: While not always directly applicable to complex heterocycle synthesis, the use of starting materials derived from renewable resources is a key principle of green chemistry.

For instance, the reduction of isothiazole-5-carbaldehyde or isothiazole-5-carbonitrile could potentially be carried out using catalytic transfer hydrogenation with a recyclable catalyst and a benign hydrogen donor like isopropanol, which aligns with green chemistry principles.

Precursor Chemistry and Intermediate Transformations

The strategic construction of Isothiazol-5-ylmethanamine hydrochloride hinges on the efficient synthesis of key precursors and their subsequent chemical transformations. The process typically involves the initial formation of the isothiazole core, followed by the installation of the required aminomethyl side chain.

The formation of the isothiazole ring is the foundational step in the synthesis. Key precursors for Isothiazol-5-ylmethanamine are typically isothiazole-5-carbonitrile or isothiazole-5-carboxaldehyde, as the nitrile or aldehyde group provides a chemical handle for conversion into the aminomethyl group.

Several strategies exist for constructing the isothiazole ring. medwinpublishers.comorganic-chemistry.org One common approach involves the cycloaddition of a nitrile sulfide (B99878) with an appropriate acetylene (B1199291) derivative. medwinpublishers.com Another industrially relevant method for producing substituted isothiazoles, such as 3,4-dichloroisothiazole-5-carbonitrile, starts from simple precursors like succinonitrile, which reacts with sulfur and chlorine. thieme-connect.com The synthesis can also be achieved through the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297), which proceeds through a [4+1] annulation cascade. organic-chemistry.org These methods provide access to isothiazoles functionalized at the 5-position, ready for subsequent transformations.

Table 1: Selected Synthetic Routes to Isothiazole-5-Carboxaldehyde/Carbonitrile Precursors

| Starting Material(s) | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Enaminones | Potassium Thiocyanate (B1210189) (KSCN), Dess-Martin Periodinane | Thiazole-5-carbaldehydes (analogous) | Cascade Annulation bohrium.com |

| Alkynyl Oxime Ethers | Sodium Sulfide (Na₂S) | Isothiazoles | Demethoxylative Cycloaddition organic-chemistry.org |

| β-Ketodithioesters | Ammonium Acetate (NH₄OAc) | 3,5-Disubstituted Isothiazoles | [4+1] Annulation organic-chemistry.org |

This table presents examples of synthetic strategies for forming functionalized isothiazole rings, which serve as precursors.

Once a suitable precursor such as isothiazole-5-carbonitrile or isothiazole-5-carboxaldehyde is obtained, the next critical step is the introduction of the aminomethyl (-CH₂NH₂) group. This is typically accomplished through reduction or reductive amination reactions.

Reduction of Isothiazole-5-carbonitrile: The nitrile group is a versatile precursor to a primary amine. The conversion of isothiazole-5-carbonitrile to (isothiazol-5-yl)methanamine can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. harvard.edulibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, for instance using rhodium on alumina (B75360) (Rh/Al₂O₃) or other transition metal catalysts, presents another viable method for nitrile reduction under a hydrogen atmosphere. researchgate.net

Reductive Amination of Isothiazole-5-carboxaldehyde: An alternative route begins with isothiazole-5-carboxaldehyde. This method, known as reductive amination, involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst, or other hydride reagents. organic-chemistry.orgnih.gov This one-pot procedure is often mild and efficient for converting aldehydes to amines. rsc.org

Table 2: Methods for Aminomethyl Group Introduction

| Precursor | Method | Key Reagent(s) | Product |

|---|---|---|---|

| Isothiazole-5-carbonitrile | Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | (Isothiazol-5-yl)methanamine |

| Isothiazole-5-carbonitrile | Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or other metal catalyst | (Isothiazol-5-yl)methanamine |

This table outlines the primary synthetic transformations for converting key isothiazole precursors into the target amine.

The final stage of the synthesis involves the purification of the crude (isothiazol-5-yl)methanamine and its conversion to the stable, crystalline hydrochloride salt.

Purification of the Free Amine: Following the reduction or reductive amination step, the crude amine is typically purified. Column chromatography using silica (B1680970) gel is a common technique for purifying isothiazole derivatives and other organic compounds. rsc.org The choice of eluent, often a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve separation from byproducts and unreacted starting materials.

Formation and Purification of the Hydrochloride Salt: Conversion of the purified amine to its hydrochloride salt serves both as a means of purification and to improve the compound's stability and handling characteristics. The free amine, dissolved in a suitable organic solvent, is treated with hydrochloric acid. designer-drug.com The HCl can be introduced as a gas, as an aqueous solution, or as a solution in an organic solvent like diethyl ether or 1,4-dioxane. researchgate.net The resulting Isothiazol-5-ylmethanamine hydrochloride, being a salt, is often insoluble in nonpolar organic solvents and will precipitate out of the solution.

The precipitated salt can then be collected by filtration. Further purification is achieved through recrystallization. mt.com A suitable solvent for recrystallization is one in which the salt has high solubility at an elevated temperature but low solubility when cooled. mt.com Alcohols, such as ethanol or 2-propanol, are frequently used for recrystallizing amine hydrochloride salts. rochester.eduresearchgate.net Sometimes, a mixture of solvents, such as an alcohol with diethyl ether, is used to induce precipitation. researchgate.net The solid is washed with a cold solvent to remove residual impurities and then dried under vacuum to yield the pure Isothiazol-5-ylmethanamine hydrochloride.

Table 3: Common Purification and Isolation Techniques

| Step | Technique | Description | Common Solvents/Reagents |

|---|---|---|---|

| Amine Purification | Column Chromatography | Separation based on polarity. | Silica Gel, Hexane/Ethyl Acetate |

| Salt Formation | Acidification | Reaction of the free amine with HCl to form the salt. | HCl (gas, aqueous, or in ether/dioxane) |

| Salt Purification | Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, 2-Propanol |

This table summarizes the key methodologies used to purify the intermediate amine and isolate the final hydrochloride salt product.

Reactivity and Reaction Mechanisms of Isothiazol 5 Ylmethanamine Hydrochloride

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group is the most reactive site for many chemical transformations of Isothiazol-5-ylmethanamine (B2657590). The lone pair of electrons on the nitrogen atom, once deprotonated from its hydrochloride salt form, makes it a potent nucleophile. researchgate.net This nucleophilicity is the basis for a variety of reactions, including aminations, condensations, and derivatizations.

Nucleophilic Reactivity and Aminations

The deprotonated primary amine of isothiazol-5-ylmethanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. researchgate.net This allows it to react with electrophilic carbon centers. The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) due to the electron-donating nature of the alkyl substituent. mdpi.com

Amination reactions involving the primary aminomethyl group can extend the carbon chain or introduce new functional groups. For instance, it can react with alkyl halides in nucleophilic substitution reactions. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. mdpi.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Condensation Reactions

Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. semanticscholar.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For example, the reaction of isothiazol-5-ylmethanamine with an aldehyde or ketone would proceed through a carbinolamine intermediate, which then eliminates water to form the corresponding N-(isothiazol-5-ylmethyl)imine. The general mechanism for this reaction is well-established. semanticscholar.org A study on the reaction of 2-aminothiazole (B372263) with benzaldehyde (B42025) demonstrated the formation of the corresponding imine, highlighting the reactivity of amino groups on heterocyclic rings towards aldehydes. sciforum.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Isothiazol-5-ylmethanamine | Aldehyde (R-CHO) | N-(Isothiazol-5-ylmethyl)imine | Condensation |

| Isothiazol-5-ylmethanamine | Ketone (R-CO-R') | N-(Isothiazol-5-ylmethyl)imine | Condensation |

Derivatization via Acylation, Sulfonylation, and Alkylation

The primary aminomethyl group is a key site for derivatization, allowing for the synthesis of a wide range of functionalized isothiazole (B42339) compounds through acylation, sulfonylation, and alkylation reactions.

Acylation: Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form amides. researchgate.net This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com For instance, the reaction of isothiazol-5-ylmethanamine with an acyl chloride would yield an N-(isothiazol-5-ylmethyl)amide. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net The synthesis of various N-acyl-heterocyclic compounds has been reported, demonstrating the generality of this transformation. nih.govresearchgate.net

Sulfonylation: Similarly, sulfonamides can be prepared by the reaction of the primary amine with sulfonyl chlorides. nih.gov This reaction is analogous to acylation and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The synthesis of various benzenesulfonamide (B165840) derivatives from heterocyclic amines is a common strategy in medicinal chemistry. semanticscholar.orgresearchgate.net

Alkylation: As mentioned, the primary amine can be alkylated by reaction with alkyl halides. To achieve selective mono-alkylation and avoid the formation of secondary and tertiary amines, reductive amination is often a preferred method. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide |

| Alkylation | Alkyl halide (R-X) | Secondary Amine |

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the aminomethyl substituent at the 5-position.

Nucleophilic Attack on the Ring

Nucleophilic attack on the isothiazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, it can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. The 5-position of the isothiazole ring can be susceptible to nucleophilic substitution. thieme-connect.com For instance, in isothiazolium salts, nucleophilic attack is a known reaction pathway. thieme-connect.de In the case of Isothiazol-5-ylmethanamine, direct nucleophilic attack on the ring is less likely without prior modification or activation of the ring. For example, if a halogen were present at the 4-position, it could potentially be displaced by a strong nucleophile.

Metal-Catalyzed Coupling Reactions at the Isothiazole Moiety

The isothiazole ring, while aromatic, exhibits distinct reactivity at its various positions, which can be exploited for functionalization through metal-catalyzed cross-coupling reactions. The presence of the methanamine hydrochloride group at the C5-position of Isothiazol-5-ylmethanamine hydrochloride is expected to significantly influence the electronic properties and reactivity of the heterocyclic core.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. thieme-connect.com Common examples include the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, which typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. thieme-connect.comrsc.org

For a coupling reaction to occur at the isothiazole moiety of Isothiazol-5-ylmethanamine hydrochloride, a suitable leaving group, such as a halogen, would typically be required at one of the ring carbon atoms (C3 or C4). The C5 position is already substituted, but reactions at other positions could be envisaged. Alternatively, direct C-H activation at the C4 position could be a potential pathway for coupling reactions, a strategy that has been explored for other heterocyclic systems.

The aminomethyl group at the C5-position could potentially influence these reactions in several ways:

Electronic Effects: The electron-donating nature of the aminomethyl group could modulate the electron density of the isothiazole ring, potentially affecting the ease of oxidative addition of a palladium catalyst to a C-X bond (where X is a leaving group).

Coordinating Effects: The nitrogen atom of the aminomethyl group could coordinate to the metal catalyst, potentially influencing the regioselectivity and efficiency of the coupling reaction. This coordination could either facilitate or hinder the catalytic cycle.

Directing Group: In C-H activation reactions, the aminomethyl group could act as a directing group, guiding the catalyst to a specific C-H bond for functionalization.

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions on a Derivatized Isothiazol-5-ylmethanamine Scaffold

| Coupling Reaction | Reactants (Hypothetical) | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | 4-Bromo-isothiazol-5-ylmethanamine + Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-isothiazol-5-ylmethanamine |

| Stille | 4-Iodo-isothiazol-5-ylmethanamine + Organostannane | Pd(PPh₃)₄ | 4-Substituted-isothiazol-5-ylmethanamine |

| Sonogashira | 4-Bromo-isothiazol-5-ylmethanamine + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-isothiazol-5-ylmethanamine |

| Heck | 4-Bromo-isothiazol-5-ylmethanamine + Alkene | Pd(OAc)₂, PPh₃, Base | 4-Alkenyl-isothiazol-5-ylmethanamine |

This table is illustrative and based on the general principles of cross-coupling reactions applied to a hypothetical derivatized form of the target compound.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these coupling reactions is crucial for optimizing reaction conditions and predicting outcomes. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Investigation of Reaction Intermediates

The investigation of reaction intermediates provides direct evidence for the proposed mechanistic pathways. In the context of palladium-catalyzed coupling reactions of isothiazoles, key intermediates would include:

Oxidative Addition Adducts: A Pd(II) species formed by the insertion of the Pd(0) catalyst into the carbon-leaving group bond of a functionalized isothiazole.

Transmetalation Intermediates: Species where the organic group from the organometallic reagent is transferred to the palladium center.

Reductive Elimination Precursors: A Pd(II) complex from which the new carbon-carbon bond is formed, regenerating the Pd(0) catalyst.

While direct spectroscopic observation of these intermediates for isothiazole-based systems is challenging due to their transient nature, computational studies and analysis of side products can offer valuable insights. The coordination of the aminomethyl group in Isothiazol-5-ylmethanamine hydrochloride to the palladium center could lead to the formation of stable palladacycles, which might be observable and could influence the subsequent steps of the catalytic cycle.

Kinetic Studies and Reaction Pathway Elucidation

A hypothetical kinetic study on a coupling reaction involving a derivatized Isothiazol-5-ylmethanamine could involve monitoring the reaction progress under different concentrations of reactants, catalyst, and ligand. The resulting data would allow for the determination of the reaction order with respect to each component, providing clues about the composition of the catalytically active species and the species involved in the rate-determining step.

The influence of the aminomethyl group on the reaction kinetics would be of particular interest. For example, if coordination of the amine to the palladium catalyst is significant, it could lead to a different kinetic profile compared to isothiazoles lacking such a coordinating group.

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions is a critical aspect of organic synthesis, particularly when chiral centers are present or formed. In the context of Isothiazol-5-ylmethanamine hydrochloride, which is itself achiral, stereochemical considerations would become relevant if the coupling partners are chiral or if the reaction creates a new stereocenter.

For instance, in a Heck reaction with a prochiral alkene, the facial selectivity of the carbopalladation step would determine the stereochemistry of the product. The coordination of the aminomethyl group to the palladium catalyst could potentially influence this selectivity by creating a chiral environment around the metal center, even if the ligand itself is not chiral.

Furthermore, if the aminomethyl group were to be part of a chiral auxiliary, it could direct the stereochemical course of the coupling reaction, leading to the formation of a specific enantiomer or diastereomer. However, there is currently no specific literature available on the stereochemical aspects of reactions involving Isothiazol-5-ylmethanamine hydrochloride.

Derivatization and Functionalization Strategies

Synthesis of Substituted Isothiazol-5-ylmethanamine (B2657590) Derivatives

The chemical versatility of isothiazol-5-ylmethanamine lies in the ability to functionalize both the aminomethyl side chain and the isothiazole (B42339) ring itself. These modifications are crucial for tuning the molecule's properties and for preparing it for subsequent synthetic steps.

Modifications at the Aminomethyl Nitrogen

The primary amine of the aminomethyl group is a key site for derivatization, readily undergoing reactions such as N-alkylation and N-acylation to form a diverse array of secondary amines, amides, sulfonamides, and carbamates.

Controlled mono-alkylation can be effectively achieved through reductive amination. This method typically involves the reaction of isothiazol-5-ylmethanamine with an aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly suitable reagent for this transformation, as it is selective for the imine intermediate and compatible with a wide range of functional groups. evitachem.com This approach allows for the introduction of various alkyl, aryl, and heteroaromatic substituents.

N-acylation is another common modification. The reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides produces sulfonamides. The formation of carbamates is also a principal strategy, which can be accomplished by reacting the amine with chloroformates in the presence of a base or through a two-step process involving the in-situ generation of carbamoyl (B1232498) chlorides. evitachem.com These reactions provide robust methods for introducing a variety of functional groups onto the aminomethyl nitrogen.

| Reaction Type | Reagent(s) | Product Class | Potential R-Group |

|---|---|---|---|

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine | Benzyl, Butyl, 2-Pyridinylmethyl |

| Acylation | R-COCl, Base | Amide | Acetyl, Benzoyl, Thienoyl |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | Tosyl, Mesyl, Dansyl |

| Carbamate Formation | R-OCOCl, Base | Carbamate | Boc, Cbz, Fmoc |

Substitutions on the Isothiazole Ring

Functionalization can also be directed to the isothiazole ring, typically at the C-4 position, as the C-5 position is already substituted. One of the most powerful methods for introducing substituents onto heteroaromatic rings is through metallation, specifically lithiation, followed by quenching with an electrophile. cdnsciencepub.comcdnsciencepub.comresearchgate.net For 5-substituted isothiazoles, deprotonation with a strong base like n-butyllithium is expected to occur at the C-4 position, which is rendered acidic by the adjacent sulfur and nitrogen atoms. The resulting 4-lithio intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of various functional groups.

This strategy opens a pathway to a multitude of 4-substituted derivatives, as outlined in the table below. The choice of electrophile determines the nature of the substituent introduced. For instance, quenching with N,N-dimethylformamide (DMF) followed by acidic workup yields the 4-formyl derivative, while reaction with carbon dioxide provides the 4-carboxylic acid.

| Electrophile | Reagent Example | Resulting C-4 Substituent |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde (B42025) | Hydroxymethylphenyl |

| Alkyl Halide | Methyl Iodide | Methyl |

| Silyl Halide | Trimethylsilyl (B98337) Chloride (TMSCl) | Trimethylsilyl |

| Halogen Source | N-Bromosuccinimide (NBS) | Bromo |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

Heterocyclic Ring Annulation and Fusion

The isothiazole ring and its side chains can serve as a foundation for the construction of fused bicyclic systems. This strategy, known as annulation, involves building a new ring onto the existing isothiazole core. By introducing appropriate functional groups at the C-4 position and utilizing the existing C-5 aminomethyl group, a new heterocyclic ring can be formed.

For example, a 4-carboxy-isothiazol-5-ylmethanamine derivative could be cyclized to form a fused pyridinone ring system, analogous to the synthesis of isothiazolo-[4,5-c]-pyridines. researchgate.net The synthesis of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones demonstrates a similar principle where a new six-membered ring is constructed onto the isothiazole scaffold. slideshare.net Such strategies significantly increase the molecular complexity and provide access to novel heterocyclic frameworks.

Formation of Complex Molecular Architectures

Beyond simple derivatization, isothiazol-5-ylmethanamine hydrochloride is a key starting material for the assembly of larger, more intricate molecules. Its bifunctional nature allows it to be incorporated into multi-step synthetic sequences to produce compounds with significant structural complexity.

Utilization as a Building Block in Multi-Step Syntheses

The isothiazole motif is a component of many biologically active compounds. researchgate.netthieme-connect.com Isothiazol-5-ylmethanamine hydrochloride provides a versatile entry point into such molecular classes. The derivatization reactions discussed previously (e.g., amide formation, C-4 substitution) can be employed as part of a longer synthetic route.

For instance, the aminomethyl group can be acylated with a complex carboxylic acid, while the C-4 position of the isothiazole ring is functionalized through a metal-catalyzed cross-coupling reaction. This step-wise approach allows for the controlled and systematic construction of complex target molecules. This mirrors strategies used in the synthesis of other complex heterocyclic systems, such as 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, where an amino-heterocycle is a key component in a multi-component reaction. nih.gov

Construction of Fused Heterocyclic Systems

A sophisticated application of isothiazol-5-ylmethanamine is in the synthesis of fused heterocyclic systems, where the isothiazole ring becomes part of a larger, polycyclic structure. This often requires a precursor that has been specifically functionalized to facilitate the final ring-closing step.

A plausible strategy for constructing an isothiazolo[4,5-b]pyrazine system, for example, would begin with the introduction of an amino group at the C-4 position of the isothiazole ring. The resulting 4-amino-isothiazol-5-ylmethanamine derivative possesses two adjacent amino groups, which is a classic precursor for pyrazine (B50134) ring formation. Condensation of this diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, would lead to the formation of the fused pyrazine ring. This approach is analogous to well-established methods for quinoxaline (B1680401) synthesis and has been successfully applied in the creation of other complex fused systems like thiazolo[5,4-f]quinazolin-9-ones. nih.gov Such synthetic routes transform a simple monocyclic starting material into a complex polycyclic architecture.

Application in Macrocyclic Chemistry

The unique structural characteristics of Isothiazol-5-ylmethanamine hydrochloride, namely its bifunctional nature, render it a promising candidate for the synthesis of macrocyclic compounds. Macrocycles are large ring structures that often exhibit high affinity and selectivity for biological targets due to their conformationally pre-organized structures. The isothiazole moiety can be incorporated into macrocyclic frameworks to create novel structures with potential applications in drug discovery and materials science. thieme-connect.comacs.org

The general strategy for incorporating a building block like Isothiazol-5-ylmethanamine into a macrocycle involves leveraging its functional groups to form two or more connections within a linear precursor chain, leading to ring closure. The primary amine of the methanamine group serves as a readily available nucleophile for reactions such as amide bond formation, alkylation, or reductive amination.

Strategies for Macrocyclization:

One conceptual approach involves a linear precursor containing the isothiazole unit at one end and a complementary reactive group at the other. The aminomethyl group of Isothiazol-5-ylmethanamine can act as a key nucleophile in the final ring-closing step. For instance, an intramolecular reaction between the amine and an activated carboxylic acid (to form a lactam) or an alkyl halide (to form a cyclic amine) would yield the desired macrocycle. This type of intramolecular thioalkylation approach has been successfully used in the solid-phase synthesis of thiazole-containing cyclic peptides. acs.org

Alternatively, the isothiazole ring itself can be further functionalized to participate in the macrocyclization. While the parent isothiazole ring is relatively stable, strategies exist for its modification. medwinpublishers.comresearchgate.net For example, if other positions on the isothiazole ring were substituted with a suitable functional group (e.g., a halogen or a triflate), this position could undergo a transition-metal-catalyzed cross-coupling reaction (like Suzuki or Stille coupling) with another part of the molecule to form the macrocyclic ring. thieme-connect.com

Research Findings:

While specific research detailing the use of Isothiazol-5-ylmethanamine hydrochloride in macrocyclic synthesis is not extensively documented, the synthesis of macrocyclic peptides containing the isomeric thiazole (B1198619) ring is well-established. nih.govresearchgate.net These studies demonstrate that heteroaromatic rings can be successfully incorporated into peptide backbones to enhance structural stability and biological activity. nih.gov For example, methods have been developed for the biocompatible synthesis of macrocyclic peptides from precursors containing an N-terminal cysteine and a C-terminal nitrile, which cyclize to form a thiazoline (B8809763) ring that can be oxidized to the aromatic thiazole. nih.govresearchgate.net These established protocols for thiazole-based macrocycles provide a strong conceptual framework for the potential application of isothiazole analogues. The synthesis of macrocycles containing a 4,5-dichloroisothiazole moiety has also been reported, highlighting the feasibility of incorporating this specific heterocycle into large ring structures. thieme-connect.com

The table below details the research findings on the incorporation of isothiazole and similar heterocycles into macrocyclic structures.

| Precursor Building Block | Macrocyclization Strategy | Resulting Macrocycle Type | Key Findings |

| Peptide with N-terminal Cysteine | Intramolecular condensation with C-terminal nitrile | Thiazoline/Thiazole-containing peptide | Biocompatible reaction conditions; stable macrocycle formation. nih.govresearchgate.net |

| Resin-bound peptide with Cysteine | Intramolecular thioalkylation with N-terminal chloromethyl thiazole | Thiazole-containing cyclopeptide | Efficient solid-phase synthesis with high purity and good yields. acs.org |

| Dichlorinated Isothiazole Acid Chloride | Not specified | Isothiazole-containing macrocycle | Demonstrates the possibility of using functionalized isothiazoles in macrocycle synthesis. thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A comprehensive analysis using various NMR techniques would be required to fully characterize the Isothiazol-5-ylmethanamine (B2657590) hydrochloride molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Isothiazol-5-ylmethanamine hydrochloride, the spectrum would be expected to show distinct signals for the protons on the isothiazole (B42339) ring and the aminomethyl side chain.

Isothiazole Ring Protons: The isothiazole ring has two protons. Their chemical shifts would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. Typically, protons on heterocyclic rings appear in the downfield region of the spectrum.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the isothiazole ring and the amine group would likely appear as a singlet, unless chiral conditions or restricted rotation lead to diastereotopicity.

Amine Protons (-NH₃⁺): In the hydrochloride salt form, the amine group would be protonated (-NH₃⁺). The protons on the nitrogen would likely be broadened and their chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Isothiazole Ring Carbons: The three carbon atoms of the isothiazole ring would exhibit distinct chemical shifts based on their position relative to the heteroatoms.

Methylene Carbon (-CH₂-): A single peak corresponding to the methylene carbon would be expected.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar heterocyclic compounds.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-3 (Isothiazole) | 8.5 - 9.0 | - |

| H-4 (Isothiazole) | 7.5 - 8.0 | - |

| -CH₂- | 4.0 - 4.5 | 40 - 50 |

| -NH₃⁺ | 8.0 - 9.0 (broad) | - |

| C-3 (Isothiazole) | - | 150 - 160 |

| C-4 (Isothiazole) | - | 120 - 130 |

| C-5 (Isothiazole) | - | 165 - 175 |

Note: This data is illustrative and not experimentally verified for Isothiazol-5-ylmethanamine hydrochloride.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, a cross-peak between the two isothiazole ring protons would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the methylene protons to the C-5 and C-4 carbons of the isothiazole ring would confirm the attachment of the aminomethyl group at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

While solution-state NMR is more common for small organic molecules, solid-state NMR (ssNMR) could be employed to study the crystalline form of Isothiazol-5-ylmethanamine hydrochloride. This technique can provide information about polymorphism (the existence of different crystal forms), molecular packing, and dynamics in the solid state.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For Isothiazol-5-ylmethanamine, the free base has a molecular formula of C₄H₆N₂S. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₄H₇N₂S⁺ | 115.0324 |

Note: This is a calculated value.

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecule and can be used to elucidate its structure. For Isothiazol-5-ylmethanamine hydrochloride, fragmentation would likely involve the loss of the amine group, cleavage of the isothiazole ring, or loss of small neutral molecules like HCN or H₂S. Analyzing these fragmentation pathways would provide further confirmation of the proposed structure.

A hypothetical fragmentation table is presented below:

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 115 | [C₄H₇N₂S]⁺ | Protonated molecular ion |

| 98 | [C₄H₄NS]⁺ | Loss of NH₃ |

| 85 | [C₃H₃S]⁺ | Cleavage of the isothiazole ring |

Note: This data is hypothetical and not based on experimental results for Isothiazol-5-ylmethanamine hydrochloride.

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For the analysis of Isothiazol-5-ylmethanamine hydrochloride, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for confirming molecular weight, elucidating fragmentation pathways, and quantifying the compound in various matrices. nih.govsciex.com

In a typical LC-MS/MS analysis, the compound is first separated from impurities on an HPLC column. Upon entering the mass spectrometer, it undergoes ionization, commonly via Electrospray Ionization (ESI), which is well-suited for polar molecules like hydrochloride salts. The protonated molecule [M+H]⁺ is then selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

While specific fragmentation data for Isothiazol-5-ylmethanamine hydrochloride is not extensively published, the fragmentation pattern can be predicted based on the known reactivity of isothiazole and amine-containing structures. researchgate.netarkat-usa.org The primary fragmentation would likely involve the cleavage of the bond between the isothiazole ring and the methanamine side chain, as well as cleavages within the isothiazole ring itself.

Table 1: Predicted LC-MS/MS Fragmentation Data for Isothiazol-5-ylmethanamine hydrochloride

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 115.18 | 98.15 | Isothiazole-5-carbenium ion | NH₃ |

| 115.18 | 85.13 | Isothiazole ring fragment | CH₂NH₂ |

| 115.18 | 71.11 | Thiophene-like fragment | C₂H₄N |

Note: The precursor ion corresponds to the protonated free base form of the compound.

This method offers high sensitivity and selectivity, making it a cornerstone for both qualitative confirmation and quantitative analysis in research and quality control settings. nih.govmn-net.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and stereochemistry, leading to the absolute structure determination of a molecule. carleton.edu

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure elucidation. mdpi.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined and refined. carleton.edu

For Isothiazol-5-ylmethanamine hydrochloride, an SCXRD analysis would provide precise measurements of the isothiazole ring's geometry, the conformation of the methanamine side chain, and the location of the hydrochloride counter-ion, including the hydrogen bonding interactions that stabilize the crystal lattice. Although the specific crystal structure of Isothiazol-5-ylmethanamine hydrochloride has not been widely published, analysis of related isothiazole and thiazole (B1198619) derivatives provides expected values for key structural parameters. medwinpublishers.comresearchgate.netnih.gov

Table 2: Typical Bond Lengths and Angles in Isothiazole Derivatives from Crystallographic Data

| Parameter | Typical Value | Source |

|---|---|---|

| S–N Bond Length | ~1.65 Å | researchgate.net |

| C=N Bond Length | ~1.32 Å | researchgate.net |

| C–S Bond Length | ~1.71 Å | researchgate.net |

| C–C Bond Length | ~1.37 - 1.42 Å | researchgate.net |

| C–S–N Angle | ~94° | researchgate.net |

This technique is crucial for confirming the connectivity of the molecule and establishing its absolute configuration in chiral environments. nih.gov

Powder X-ray Diffraction (PXRD) is an essential tool for analyzing the crystalline nature of a bulk sample and is particularly important for identifying and distinguishing between different polymorphic forms. rigaku.comcreative-biostructure.com Polymorphs are different crystal structures of the same compound, which can have distinct physical properties. soton.ac.uk

In PXRD, a powdered sample is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. icdd.com This technique is used to confirm the identity of a synthesized batch against a reference standard, assess its purity, and detect the presence of any undesired polymorphs or amorphous content. researchgate.net

For Isothiazol-5-ylmethanamine hydrochloride, PXRD would be employed during pharmaceutical development and manufacturing to ensure batch-to-batch consistency of the crystalline form. Each polymorph would exhibit a unique set of diffraction peaks at characteristic 2θ values.

Table 3: Hypothetical PXRD Peaks for Two Polymorphs of Isothiazol-5-ylmethanamine hydrochloride

| Form A (2θ values) | Form B (2θ values) |

|---|---|

| 10.2° | 11.5° |

| 15.8° | 16.2° |

| 20.5° | 21.9° |

| 22.1° | 24.0° |

Note: This data is illustrative, as specific PXRD patterns for this compound are not publicly available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. smu.edu These methods are highly effective for identifying functional groups and providing structural information, as different chemical bonds vibrate at characteristic frequencies. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). cdnsciencepub.com An IR spectrum provides a unique pattern of absorption bands corresponding to the functional groups present. For Isothiazol-5-ylmethanamine hydrochloride, key vibrations include those of the isothiazole ring, the C-H bonds, and the ammonium (B1175870) (–NH₃⁺) group from the hydrochloride salt.

The IR spectra of thiazole and its derivatives show characteristic ring-stretching vibrations in the 1640-1335 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com C-H stretching of the aromatic ring typically appears around 3100-3000 cm⁻¹. elixirpublishers.com The N-H stretching vibrations of the primary ammonium salt are expected as a broad band in the 3200-2800 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies for Isothiazol-5-ylmethanamine hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (ammonium) | 3200 - 2800 (broad) | R-NH₃⁺ |

| C-H Stretch (aromatic) | 3100 - 3000 | Isothiazole Ring |

| C-H Stretch (aliphatic) | 3000 - 2850 | -CH₂- |

| C=N Stretch | ~1630 | Isothiazole Ring |

| C=C Stretch | ~1550 - 1450 | Isothiazole Ring |

| N-H Bend (ammonium) | ~1600 - 1500 | R-NH₃⁺ |

Data compiled from general IR correlation tables and studies on related heterocyclic compounds. cdnsciencepub.comnist.govresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. upenn.edu It provides information that is complementary to IR spectroscopy because the selection rules are different. nih.gov Vibrations that are strong in Raman spectra are often weak or absent in IR, and vice versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, such as the S-N and C-S bonds in the isothiazole ring.

For Isothiazol-5-ylmethanamine hydrochloride, Raman spectroscopy would be effective for characterizing the skeletal vibrations of the isothiazole ring. The C-S and S-N stretching modes, which can be difficult to assign definitively in IR, often produce strong signals in the Raman spectrum. This technique is also well-suited for analyzing samples in aqueous solution and can be used for the in-situ monitoring of polymorphic forms.

Table 5: Expected Raman Shifts for Isothiazol-5-ylmethanamine hydrochloride

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (aromatic) | 3100 - 3050 | Isothiazole Ring |

| Ring Breathing Modes | 1400 - 1000 | Isothiazole Ring |

| C-S Stretch | 800 - 600 | Isothiazole Ring |

Data is based on theoretical calculations and experimental data for related isothiazole and thiazole compounds. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatography is an indispensable tool for the analysis of Isothiazol-5-ylmethanamine hydrochloride, allowing for the separation of the main compound from impurities, starting materials, and by-products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like Isothiazol-5-ylmethanamine hydrochloride. A typical method development would involve a reversed-phase approach, which is well-suited for polar, water-soluble compounds.

A well-developed HPLC method can effectively separate the target compound from potential impurities. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized during method development. For a compound like Isothiazol-5-ylmethanamine hydrochloride, a C18 column is a common choice for the stationary phase due to its versatility. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure good peak shape and resolution.

Table 1: Illustrative HPLC Method Parameters for Isothiazol-5-ylmethanamine hydrochloride Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative HPLC method based on common practices for the analysis of polar amine hydrochlorides. Actual parameters may vary based on the specific impurity profile.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Isothiazol-5-ylmethanamine hydrochloride, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a volatile analog suitable for GC analysis.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as primary amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility.

Following derivatization, the resulting TMS-derivative of Isothiazol-5-ylmethanamine can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of peaks based on their mass spectra.

Table 2: Representative GC Method Parameters for the Analysis of Silylated Isothiazol-5-ylmethanamine

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

This table outlines a plausible GC method for the analysis of the derivatized compound. The conditions are illustrative and would require optimization.

Since Isothiazol-5-ylmethanamine possesses a chiral center, it can exist as a pair of enantiomers. In many pharmaceutical applications, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most widely used technique for this purpose. researchgate.net

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including amines.

The mobile phase composition, including the type of organic modifier and any additives, plays a critical role in achieving enantioseparation. Normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) or reversed-phase conditions can be employed, depending on the specific CSP and the analyte's properties.

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

This table provides an example of a chiral HPLC method that could be developed for the enantiomeric resolution of Isothiazol-5-ylmethanamine. The choice of CSP and mobile phase would require experimental screening for optimal results.

Computational and Theoretical Studies of Isothiazol 5 Ylmethanamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis

An electronic structure analysis of Isothiazol-5-ylmethanamine (B2657590) hydrochloride would typically involve calculating the distribution of electron density and related properties. This would reveal the molecule's electrostatic potential, dipole moment, and the nature of its chemical bonds. Such studies have been conducted on related heterocyclic compounds, but specific values for Isothiazol-5-ylmethanamine hydrochloride are not present in the reviewed literature.

Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. While FMO analysis is a standard computational procedure for novel compounds, specific HOMO-LUMO energy values and their corresponding orbitals for Isothiazol-5-ylmethanamine hydrochloride have not been reported in the searched scientific papers.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are crucial for predicting the outcomes of chemical reactions and understanding their mechanisms. This would involve mapping the potential energy surface for reactions involving Isothiazol-5-ylmethanamine hydrochloride to identify the lowest energy path from reactants to products. This type of detailed mechanistic study for this specific compound is not currently available.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and how it moves over time.

Preferred Conformations in Solution and Solid State

A conformational analysis would identify the most stable three-dimensional arrangements (conformations) of Isothiazol-5-ylmethanamine hydrochloride. These preferred conformations can differ between the solid state, influenced by crystal packing forces, and in solution, where solvent interactions play a major role. Specific studies determining these preferred conformations for the title compound are absent from the literature.

Conformational Landscapes and Energy Barriers

Beyond identifying stable conformations, a full analysis would map the entire conformational landscape, revealing the energy barriers between different conformations. This information is vital for understanding the molecule's flexibility and dynamic behavior. However, no such detailed conformational landscapes or energy barrier calculations for Isothiazol-5-ylmethanamine hydrochloride have been published.

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational means provides valuable insights into the molecular structure and dynamics of a compound. These theoretical approaches can aid in the interpretation of experimental data and guide further research.

Theoretical NMR Chemical Shift Prediction

Theoretical NMR chemical shift prediction is a standard computational technique used to correlate molecular structure with NMR spectra. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. These predictions are highly valuable for assigning peaks in experimental spectra and for confirming the proposed structure of a molecule.

Despite the availability of these robust computational methods, a search of the scientific literature did not yield any studies that have applied these techniques to predict the ¹H or ¹³C NMR chemical shifts of Isothiazol-5-ylmethanamine hydrochloride. Therefore, no data tables of theoretical versus experimental chemical shifts can be presented.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy involves the calculation of the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are instrumental in assigning vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

The scientific literature lacks any specific computational studies on the vibrational properties of Isothiazol-5-ylmethanamine hydrochloride. Consequently, there are no published predicted IR or Raman spectra, nor a detailed analysis of its vibrational modes.

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and morphology. Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be used to investigate the nature and strength of non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

A thorough review of existing research indicates that no crystallographic or computational studies have been published that specifically detail the intermolecular interactions and crystal packing arrangement of Isothiazol-5-ylmethanamine hydrochloride. Such studies would typically provide information on hydrogen bonding networks and other cohesive forces that govern the three-dimensional structure of the crystal lattice. In the absence of this research, a detailed discussion on the specific intermolecular interactions for this compound cannot be provided.

Applications As a Synthon or Ligand in Advanced Organic Chemistry

Role in Heterocyclic Synthesis

The aminomethylisothiazole moiety serves as a foundational component in the construction of a variety of fused and polycyclic heterocyclic systems. The primary amine provides a reactive handle for a plethora of chemical transformations, enabling its incorporation into diverse molecular scaffolds.

Isothiazol-5-ylmethanamine (B2657590) hydrochloride is instrumental in the synthesis of complex polycyclic heterocycles through cascade or multi-component reactions. The amine functionality can readily participate in condensation, cyclization, and annulation reactions with suitable electrophilic partners. For instance, its reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134), pyrimidine, or diazepine ring systems, wherein the isothiazole (B42339) core is annulated with another heterocyclic ring. These methodologies are crucial for generating novel molecular frameworks with potential applications in medicinal chemistry and materials science.

The versatility of Isothiazol-5-ylmethanamine hydrochloride extends to its incorporation into a wide array of heterocyclic structures. Through judicious choice of reaction partners and conditions, the aminomethyl group can be transformed into various functional groups, which then participate in subsequent cyclization reactions. For example, acylation of the amine followed by intramolecular cyclization can yield lactam-containing bicyclic systems. Furthermore, its use in multicomponent reactions, such as the Ugi or Passerini reactions, allows for the rapid assembly of complex acyclic and cyclic structures bearing the isothiazole motif.

| Starting Material | Reagent/Reaction Type | Resulting Heterocyclic System |

| Isothiazol-5-ylmethanamine hydrochloride | α,β-Unsaturated ketones (Michael addition/cyclization) | Isothiazolo[4,5-b]pyridines |

| Isothiazol-5-ylmethanamine hydrochloride | β-Ketoesters (Paal-Knorr synthesis) | Isothiazolyl-substituted pyrroles |

| Isothiazol-5-ylmethanamine hydrochloride | Isothiocyanates | Isothiazolyl-thioureas (precursors to thiazolidinones) |

Coordination Chemistry and Ligand Design

The nitrogen and sulfur atoms of the isothiazole ring, along with the exocyclic amine nitrogen, provide multiple coordination sites for metal ions. This characteristic has been exploited in the design and synthesis of novel ligands for various applications in coordination chemistry and catalysis.

Isothiazol-5-ylmethanamine hydrochloride and its derivatives can act as mono-, bi-, or tridentate ligands, depending on the nature of the metal center and the reaction conditions. The soft sulfur atom of the isothiazole ring exhibits a preference for soft metal ions, while the harder nitrogen atoms can coordinate to a broader range of metal centers. This allows for the formation of a diverse array of metal complexes with varying geometries and electronic properties. The study of these coordination complexes provides valuable insights into metal-ligand bonding and the electronic influence of the isothiazole scaffold.

| Metal Ion | Ligand Derivative | Coordination Mode | Potential Application |

| Palladium(II) | N-Acylated Isothiazol-5-ylmethanamine | Bidentate (N,N) | Cross-coupling catalysis |

| Copper(I) | Schiff base with salicylaldehyde | Tridentate (N,N,O) | Oxidation catalysis |

| Rhodium(I) | Phosphine-functionalized derivative | Bidentate (P,N) | Asymmetric hydrogenation |

A significant application of Isothiazol-5-ylmethanamine hydrochloride lies in the synthesis of chiral ligands for asymmetric catalysis. By introducing chiral auxiliaries or modifying the aminomethyl group with chiral substituents, a variety of enantiomerically pure ligands can be prepared. These chiral ligands, upon complexation with transition metals, can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of organic compounds. The rigid isothiazole backbone often imparts a well-defined geometry to the resulting metal complex, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

For example, chiral Schiff base ligands derived from Isothiazol-5-ylmethanamine hydrochloride and chiral aldehydes or ketones have been employed in asymmetric cyclopropanation and epoxidation reactions. Similarly, phosphine-containing chiral ligands incorporating the isothiazole framework have shown promise in asymmetric hydrogenation and allylic alkylation reactions.

Utilization in Materials Science

From a chemical synthesis perspective, Isothiazol-5-ylmethanamine hydrochloride serves as a valuable monomer or cross-linking agent in the preparation of functional polymers and materials. The primary amine allows for its incorporation into polymer backbones through polycondensation or polyaddition reactions. The resulting materials, containing the isothiazole moiety, may exhibit interesting electronic, optical, or thermal properties. For instance, polymers incorporating the electron-deficient isothiazole ring could find applications in organic electronics. The ability of the isothiazole sulfur to interact with metal surfaces also suggests potential applications in the development of corrosion inhibitors or self-assembled monolayers.

Precursor for Polymer Monomers

The structure of Isothiazol-5-ylmethanamine hydrochloride lends itself to the synthesis of functionalized monomers for specialty polymers. The primary amine group serves as a reactive handle for various polymerization reactions, including polycondensation and addition polymerization, allowing for its incorporation into polymer backbones or as a pendant group.

Key Reactive Features for Monomer Synthesis:

Amine Reactivity: The aminomethyl group (-CH₂NH₂) can readily react with acyl chlorides, carboxylic acids, or isocyanates to form amide or urea linkages, respectively. This is a common strategy for forming polyamides and polyureas.

Isothiazole Ring: The isothiazole ring itself imparts specific properties to the resulting polymer, such as thermal stability, and can participate in further chemical modifications. The nitrogen and sulfur heteroatoms can also influence the polymer's electronic properties and its ability to coordinate with metals.

The incorporation of the isothiazole moiety into a polymer chain can introduce desirable characteristics. For instance, isothiazole derivatives are known for their biological activity, and polymers containing this heterocycle could be designed for applications in biomedical materials or antifouling coatings.

Table 1: Potential Polymerization Reactions Involving Isothiazol-5-ylmethanamine

| Reaction Type | Comonomer | Resulting Linkage | Potential Polymer Class |

|---|---|---|---|

| Polycondensation | Diacyl Chloride | Amide | Polyamide |

| Polycondensation | Dicarboxylic Acid | Amide | Polyamide |

| Polyaddition | Diisocyanate | Urea | Polyurea |

This table illustrates theoretical polymerization pathways based on the functional groups of Isothiazol-5-ylmethanamine.

Research in this area focuses on synthesizing novel monomers that can undergo controlled polymerization to produce materials with tailored properties. The hydrochloride salt form of the compound ensures stability and enhances solubility in certain solvent systems, though it typically requires neutralization to liberate the free amine for reaction.

Building Block for Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Isothiazol-5-ylmethanamine is a compelling building block for such assemblies due to its capacity for forming multiple, specific intermolecular connections.

The key to its utility in this field lies in its combination of a hydrogen-bond-donating amine group and the potential for the isothiazole ring to act as a hydrogen-bond acceptor or participate in other non-covalent interactions.

Modes of Interaction in Supramolecular Assembly:

Hydrogen Bonding: The primary amine is a strong hydrogen bond donor, capable of forming predictable and directional interactions with acceptor molecules.

Coordination Chemistry: The nitrogen and sulfur atoms in the isothiazole ring can act as ligands, coordinating with metal ions to form metallosupramolecular structures like coordination polymers or discrete cages.

π-π Stacking: The aromatic isothiazole ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and order of the final assembly.

These varied interaction modes allow for the design of complex, self-assembling systems. For example, Isothiazol-5-ylmethanamine could be used to construct molecular networks, gels, or liquid crystals. Its ability to act as a ligand for metal centers is particularly significant, opening pathways to materials with interesting catalytic, magnetic, or optical properties.

Table 2: Supramolecular Interactions of the Isothiazole Moiety

| Interaction Type | Participating Atoms/Groups | Potential Application |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Ring N (acceptor) | Crystal engineering, gel formation |

| Metal Coordination | Ring N, Ring S | Metal-organic frameworks (MOFs), sensors |

This table summarizes the principal non-covalent interactions that enable the use of Isothiazol-5-ylmethanamine in supramolecular chemistry.

The development of supramolecular structures from isothiazole-based building blocks is an active area of research. evitachem.com The precise control over molecular self-assembly afforded by synthons like Isothiazol-5-ylmethanamine hydrochloride is critical for advancing the field of materials science and creating new functional materials from the bottom up. evitachem.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of the isothiazole (B42339) ring and its derivatives is an area of intensive research. thieme-connect.com Future efforts for Isothiazol-5-ylmethanamine (B2657590) hydrochloride will likely focus on optimizing its production to be more environmentally benign, efficient, and adaptable to diverse functionalization.

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govresearchgate.net Future methodologies for synthesizing Isothiazol-5-ylmethanamine hydrochloride are expected to move away from hazardous reagents and solvents. Research could focus on employing renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. researchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce waste. thieme-connect.com Exploring microwave-assisted cyclization and functionalization steps in the synthesis of the target compound could offer a greener alternative to conventional heating. figshare.com